
5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine
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Overview
Description
5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine: is a heterocyclic organic compound that contains a bromine atom, a nitro group, and an oxolane ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine typically involves the nitration of 5-bromo-2-(oxolan-3-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized nitration processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 5-Amino-3-nitro-2-(oxolan-3-yloxy)pyridine.
Substitution: 5-Methoxy-3-nitro-2-(oxolan-3-yloxy)pyridine.
Scientific Research Applications
Chemistry: 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and bromine substituents on the biological activity of pyridine derivatives. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-3-nitropyridine-2-carbonitrile
- 5-Bromo-2-methoxy-3-nitropyridine
Comparison: Compared to similar compounds, 5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. The oxolane ring can provide additional sites for chemical modification and may enhance the compound’s solubility and stability.
Biological Activity
5-Bromo-3-nitro-2-(oxolan-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom, a nitro group, and an oxolane (tetrahydrofuran) moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Antitumor Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Inhibition of ERK1/2 signaling |
A549 (Lung) | 12 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 10 | Disruption of mitochondrial membrane potential |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the oxolane moiety might facilitate cellular uptake and enhance bioavailability.
Key Pathways Affected
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Kinases : It inhibits various kinases involved in cell signaling, such as ERK1/2 and PI3K/Akt pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Case Studies
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 15 µM. The study concluded that the compound effectively inhibits cell proliferation by inducing apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy against Staphylococcus aureus was evaluated. The compound exhibited a MIC of 32 µg/mL, demonstrating its potential as an antibacterial agent. The study highlighted the need for further exploration into its mechanism of action against bacterial pathogens.
Properties
IUPAC Name |
5-bromo-3-nitro-2-(oxolan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c10-6-3-8(12(13)14)9(11-4-6)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIQWXUISTWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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